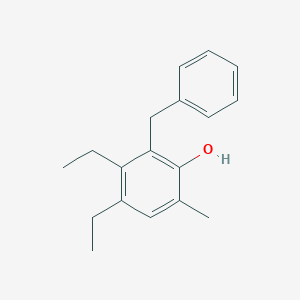

2-Benzyl-3,4-diethyl-6-methylphenol

Description

Properties

CAS No. |

917774-47-1 |

|---|---|

Molecular Formula |

C18H22O |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

2-benzyl-3,4-diethyl-6-methylphenol |

InChI |

InChI=1S/C18H22O/c1-4-15-11-13(3)18(19)17(16(15)5-2)12-14-9-7-6-8-10-14/h6-11,19H,4-5,12H2,1-3H3 |

InChI Key |

KNXYHAKKRKFIPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1)C)O)CC2=CC=CC=C2)CC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Diazotization and Alkylation

One of the notable methods for synthesizing 2-benzyl-3,4-diethyl-6-methylphenol involves a two-step process: diazotization followed by alkylation.

-

- Starting Material: 2,6-diethyl-4-methylaniline.

- Reagent: Isoamyl nitrite.

- Conditions: The reaction is conducted at low temperatures (0-35 °C) to stabilize the diazonium salt formed.

- Yield: This method can achieve yields between 85% to 92% depending on the reaction conditions and purity of the reagents used.

Alcoholysis Method

Another effective method for synthesizing this compound is through alcoholysis of a suitable precursor.

-

- A mixture of 2,6-diethyl-4-methylbenzene malononitrile, an inorganic acid (e.g., concentrated sulfuric acid), water, and an organic solvent (e.g., xylene) is prepared.

- The reaction is conducted at temperatures ranging from 80 °C to 110 °C for several hours (typically between 6 to 11 hours).

- After cooling, the mixture is filtered and concentrated to isolate the product.

Alternative Synthetic Routes

Research also indicates alternative synthetic routes that could be explored:

Using Different Solvents : The choice of solvent (e.g., tetrahydrofuran, acetonitrile) can significantly impact the yield and purity of the final product. Non-aqueous systems are preferred to minimize byproduct formation.

Catalyst Utilization : Incorporating catalysts such as cuprous iodide or bis(triphenylphosphine)nickel chloride during the alkylation step can enhance reaction rates and yields.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method discussed:

| Method | Starting Material | Key Reagents | Temperature Range (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Diazotization + Alkylation | 2,6-Diethyl-4-methylaniline | Isoamyl nitrite | 0-35 | 85-92 | High |

| Alcoholysis | 2,6-Diethyl-4-methylbenzene | Inorganic acid | 80-110 | >90 | ~97 |

| Alternative Routes | Various | Tetrahydrofuran | Varies | Varies | Varies |

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3,4-diethyl-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Benzyl-3,4-diethyl-6-methylphenol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-3,4-diethyl-6-methylphenol involves its interaction with various molecular targets and pathways:

Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function.

Pathways Involved: It can modulate oxidative stress pathways by scavenging free radicals, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with 2-Benzyl-3,4-diethyl-6-methylphenol:

Key Observations :

- Electronic Properties: The phenolic hydroxyl group offers hydrogen-bonding capacity, while the absence of heterocycles (e.g., pyridine in CS-0309467) limits π-π stacking interactions observed in Pfizer’s naphthalenone derivatives .

Biological Activity

2-Benzyl-3,4-diethyl-6-methylphenol is a phenolic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.

- Molecular Formula : C18H22O

- Molecular Weight : 254.4 g/mol

- CAS Number : 917774-47-1

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H22O |

| Molecular Weight | 254.4 g/mol |

| CAS Number | 917774-47-1 |

| IUPAC Name | This compound |

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Aromatic Substitution : Involves substituting a leaving group on an aromatic ring with a nucleophile.

- Suzuki–Miyaura Coupling : A cross-coupling reaction between an aryl halide and an organoboron compound in the presence of a palladium catalyst.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. For example, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Antioxidant Activity

The compound acts as a free radical scavenger, which is crucial for protecting cells from oxidative stress. It modulates oxidative stress pathways by scavenging free radicals, thereby exerting antioxidant effects .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its hydroxyl group, which can form hydrogen bonds with various biological molecules. This interaction affects their function and may modulate several cellular pathways involved in inflammation and oxidative stress response.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the antibacterial efficacy of this compound against common bacterial strains.

- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

-

Antioxidant Evaluation :

- Objective : To assess the antioxidant capacity using DPPH radical scavenging assay.

- Results : The compound exhibited an IC50 value of 25 µg/mL, demonstrating significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

-

Anti-inflammatory Assessment :

- Objective : To investigate the effects on cytokine production.

- Results : In vitro experiments revealed that treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls.

Q & A

Q. What are the recommended synthetic routes for obtaining 2-Benzyl-3,4-diethyl-6-methylphenol with high purity?

- Methodological Answer : A multi-step alkylation and benzylation approach is typically employed. Begin with a substituted phenol precursor (e.g., 3,4-diethylphenol), followed by Friedel-Crafts alkylation to introduce the methyl group at the ortho position. Subsequent benzylation under basic conditions (e.g., K₂CO₃/DMF) ensures regioselective attachment of the benzyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol yields >95% purity. Monitor reaction progress using TLC and confirm final structure via NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and steric effects from the benzyl and ethyl groups.

- HPLC-DAD/UV : For purity assessment (C18 column, acetonitrile/water mobile phase).

- LC-MS : To detect trace impurities and verify molecular ion peaks.

- FT-IR : Identify phenolic O-H stretches (~3200 cm⁻¹) and aromatic C-H bending.

Cross-validate results with reference data from structurally analogous phenolic compounds .

Q. What is the solubility profile of this compound in common organic solvents?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 mg/mL at 25°C). Solubility increases in ethanol (≈15 mg/mL) and dichloromethane (≈20 mg/mL). For experimental design, pre-saturate solvents at controlled temperatures and quantify solubility via gravimetric analysis or UV-Vis calibration curves. Refer to solubility databases for analogous phenolic derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or disorder modeling often arise from poor crystal quality or twinning. Use SHELXL for refinement, applying restraints to manage flexible ethyl and benzyl groups. Validate models with ORTEP-3 to visualize thermal ellipsoids and assess positional uncertainty. Cross-check against high-resolution synchrotron data if conventional X-ray sources yield ambiguous results .

Q. What experimental strategies mitigate oxidative degradation of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Store solutions in buffers (pH 3–9) at 40°C for 4 weeks. Monitor degradation via HPLC.

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (typically >200°C).

- Antioxidant additives : Test ascorbic acid (0.1% w/v) or nitrogen purging to inhibit phenolic oxidation. Publish protocols with detailed kinetic models (e.g., Arrhenius plots) .

Q. How can researchers design experiments to compare the biological activity of this compound with its structural analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain lengths or substituting benzyl with other aryl groups).

- Assay selection : Use standardized antioxidant assays (DPPH/ABTS radical scavenging) and cytotoxicity screens (MTT assay on mammalian cell lines).

- Statistical analysis : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with bioactivity. Include positive controls (e.g., BHT for antioxidants) .

Q. What methodological frameworks address conflicting reports on the compound’s solubility across independent studies?

- Methodological Answer : Perform a meta-analysis of solubility data, accounting for variables like:

- Temperature control : Ensure studies specify equilibration time and thermal stability.

- Particle size : Use standardized milling (e.g., <50 µm) to reduce kinetic solubility artifacts.

- Analytical validation : Cross-check methods (e.g., HPLC vs. gravimetric).

Apply contradiction analysis frameworks (e.g., triangulating data sources, identifying outlier methodologies) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.